2-(Trifluorosilyl)ethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluorosilyl)ethyl benzoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluorosilyl)ethyl benzoate typically involves the esterification of benzoic acid with 2-(trifluorosilyl)ethanol. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a reactive distillation column, which allows for the simultaneous reaction and separation of the product. This method enhances the efficiency and yield of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluorosilyl)ethyl benzoate undergoes several types of chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of an acid catalyst to form different esters.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst such as hydrochloric acid and excess water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH) to yield the carboxylate salt and alcohol.
Reduction: Typically carried out with lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Hydrolysis: Benzoic acid and 2-(trifluorosilyl)ethanol.
Reduction: 2-(Trifluorosilyl)ethanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2-(Trifluorosilyl)ethyl benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Trifluorosilyl)ethyl benzoate involves its interaction with specific molecular targets and pathways. The trifluorosilyl group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester bond can be cleaved under specific conditions, releasing the active components that exert their effects on the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the trifluorosilyl group.
Methyl benzoate: Another ester of benzoic acid with a different alkyl group.
Isopropyl benzoate: Features an isopropyl group instead of an ethyl group.
Uniqueness
2-(Trifluorosilyl)ethyl benzoate is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
92834-21-4 |
---|---|
Molekularformel |
C9H9F3O2Si |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-trifluorosilylethyl benzoate |
InChI |
InChI=1S/C9H9F3O2Si/c10-15(11,12)7-6-14-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
CXVQFXBXOHAVST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC[Si](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.